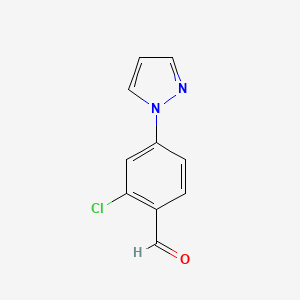
2-Chlor-4-(1H-pyrazol-1-YL)benzaldehyd
Übersicht
Beschreibung
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.628 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, has been reported in various studies . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . The compound also contains a benzaldehyde group .Chemical Reactions Analysis
Pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, can undergo various chemical reactions . For instance, they can be synthesized through reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters .Physical And Chemical Properties Analysis
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.6±32.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
2-Chlor-4-(1H-pyrazol-1-YL)benzaldehyd wird bei der Synthese von hydrazingekoppelten Pyrazolderivaten verwendet . Diese Verbindungen werden synthetisiert und ihre Strukturen werden mittels Elementarmikroanalyse, FTIR und 1H-NMR-Techniken verifiziert .
Antileishmaniale Aktivität
Die synthetisierten Pyrazolderivate, einschließlich Verbindung 13, zeigen eine überlegene Antipromastigotenaktivität . Diese Verbindung erwies sich als 174- und 2,6-fach aktiver als die Standardmedikamente Miltefosin bzw. Amphotericin B Deoxycholat .
Antimalaria-Aktivität
Die Zielverbindungen 14 und 15, die aus this compound synthetisiert wurden, zeigten signifikante Hemmeffekte gegen Plasmodium berghei . Sie erreichten eine Unterdrückung von 70,2 % bzw. 90,4 % .
Molekular-Docking-Studien
Molekulare Docking-Studien wurden an Lm-PTR1 durchgeführt, komplexiert mit Trimethoprim . Dies rechtfertigte die bessere antileishmaniale Aktivität von Verbindung 13 .
Pharmakologische Wirkungen
Pyrazol-tragende Verbindungen, darunter this compound, sind für ihre vielfältigen pharmakologischen Wirkungen bekannt . Sie zeigen potente antileishmaniale und antimalaria-Aktivitäten .
Fluoreszenzstudien
this compound wurde in Fluoreszenzstudien verwendet . Diese Studien helfen beim Verständnis der Wechselwirkung der Verbindung mit anderen Molekülen und ihrer potenziellen Anwendungen in der Bio-Bildgebung und Diagnostik .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been suggested that the compound may have potential interactions with the androgen receptor (ar) based on its structural similarity to known ar antagonists .
Mode of Action
It is suggested that the compound might exhibit ar antagonistic activity . As an AR antagonist, it could potentially bind to the AR, preventing the receptor from activating and thus inhibiting the effects of androgens.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde can bind to various proteins, altering their conformation and function .
Cellular Effects
The effects of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to prolonged signaling . In other cell types, it may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through various mechanisms. It can bind to the active site of enzymes, such as acetylcholinesterase, inhibiting their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA . These molecular interactions underscore the compound’s ability to modulate biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of dose optimization in therapeutic applications and the need for careful monitoring of potential side effects.
Metabolic Pathways
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its chemical properties and interactions with cellular components . Post-translational modifications, such as phosphorylation, can also influence its subcellular targeting and activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALOCOMXZNERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700183 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-54-6 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



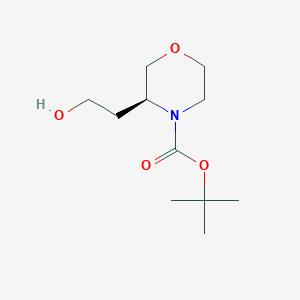

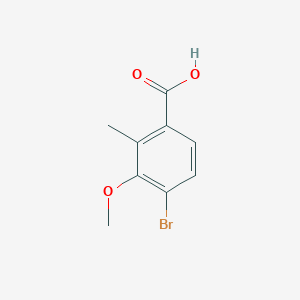

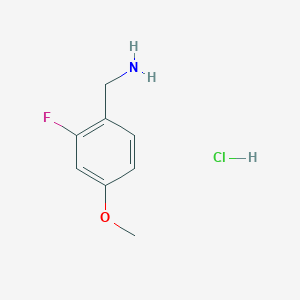
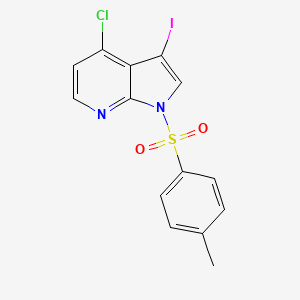
![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)
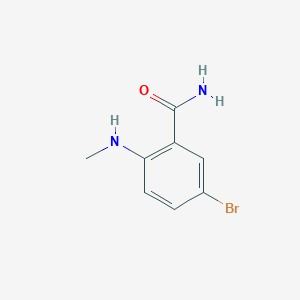
![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)

![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)


